molecular formula C43H32O19 B13736723 [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate CAS No. 152542-70-6

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate

Cat. No.: B13736723
CAS No.: 152542-70-6
M. Wt: 852.7 g/mol
InChI Key: CTVQUVJPFDHBIP-NBNGAXDASA-N
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Description

The compound “[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate” is a complex organic molecule characterized by multiple hydroxyl groups and chromenyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of chromenyl structures and the introduction of hydroxyl groups. Common synthetic routes may include:

    Formation of Chromenyl Structures: This can be achieved through cyclization reactions involving phenolic compounds.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Coupling Reactions: The final compound can be formed through coupling reactions between intermediate structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chromenyl structures can be reduced to form dihydro derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with molecular targets and pathways. For example:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Signal Transduction: The compound may modulate signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds with similar chromenyl structures and hydroxyl groups.

    Polyphenols: Compounds with multiple hydroxyl groups and aromatic rings.

    Quinones: Compounds formed through the oxidation of phenolic compounds.

Uniqueness

The uniqueness of the compound lies in its specific combination of chromenyl structures and hydroxyl groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

152542-70-6

Molecular Formula

C43H32O19

Molecular Weight

852.7 g/mol

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate

InChI

InChI=1S/C43H32O19/c44-18-8-25(47)22-13-34(40(59-32(22)10-18)15-1-2-24(46)27(49)4-15)61-42(57)16-3-20-21(12-31(53)39(56)36(20)38(55)30(52)5-16)41-35(14-23-26(48)9-19(45)11-33(23)60-41)62-43(58)17-6-28(50)37(54)29(51)7-17/h1-12,34-35,40-41,44-51,53-54,56H,13-14H2,(H,52,55)/t34-,35-,40-,41-/m1/s1

InChI Key

CTVQUVJPFDHBIP-NBNGAXDASA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC5=C(C(=C(C=C5[C@@H]6[C@@H](CC7=C(C=C(C=C7O6)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)C(=O)C(=C4)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC5=C(C(=C(C=C5C6C(CC7=C(C=C(C=C7O6)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)C(=O)C(=C4)O

Origin of Product

United States

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